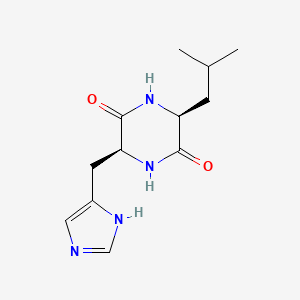

Cyclo(histidyl-leucyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclo(histidyl-leucyl), also known as Cyclo(histidyl-leucyl), is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(histidyl-leucyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(histidyl-leucyl) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Cyclo(histidyl-leucyl) exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Recent studies have shown that cyclic dipeptides (CDPs), including cyclo(histidyl-leucyl), can inhibit the growth of multidrug-resistant bacteria and viruses. For instance, research on cis-cyclo(L-Leu-L-Pro) demonstrated efficacy against the influenza A virus (H3N2) and multidrug-resistant bacteria, showcasing the potential of CDPs in combating infections .

Case Study: High-Throughput Solid-Phase Extraction

A study utilized high-throughput solid-phase extraction to isolate antimicrobial CDPs from Lactobacillus plantarum. The findings revealed that these extracts possess potent antibacterial properties, suggesting that cyclo(histidyl-leucyl) could be part of a broader strategy to develop natural antimicrobial agents .

Cancer Research

Cyclic dipeptides have been implicated in cancer research due to their ability to affect cellular processes. Cyclo(histidyl-leucyl) may influence cancer cell viability and proliferation through mechanisms involving oxidative stress modulation. For example, studies on related cyclic peptides have shown their capacity to scavenge reactive oxygen species (ROS), which are often elevated in cancer cells .

Case Study: Cytoprotective Effects

In a study examining the protective effects of cyclic peptides on normal breast epithelial cells, it was found that certain cyclic dipeptides significantly reduced oxidative stress-induced damage. This suggests that cyclo(histidyl-leucyl) could be explored for its protective roles in cancer therapy, potentially mitigating side effects associated with conventional treatments .

Metabolic Health

Cyclo(histidyl-leucyl) may also play a role in metabolic health regulation. Research indicates that dietary histidine can influence metabolic pathways, promoting leanness and improving glycemic control. Given that cyclo(histidyl-leucyl) contains histidine, it could be beneficial in managing conditions like obesity and diabetes .

Case Study: Dietary Interventions

A randomized clinical study highlighted the effects of histidine-rich diets on metabolic health, suggesting that incorporating cyclic dipeptides into dietary regimens could enhance metabolic outcomes .

Cosmetic Applications

The cosmetic industry is increasingly interested in the use of cyclic dipeptides for their skin benefits. Cyclo(histidyl-leucyl) may serve as an active ingredient in formulations aimed at improving skin hydration and elasticity due to its biocompatibility and potential anti-inflammatory properties.

Case Study: Formulation Development

Research into cosmetic formulations has demonstrated the effectiveness of cyclic peptides as moisturizing agents. Their ability to enhance skin barrier function makes them suitable candidates for anti-aging products and treatments for skin conditions .

特性

CAS番号 |

55253-69-5 |

|---|---|

分子式 |

C12H18N4O2 |

分子量 |

250.3 g/mol |

IUPAC名 |

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione |

InChI |

InChI=1S/C12H18N4O2/c1-7(2)3-9-11(17)16-10(12(18)15-9)4-8-5-13-6-14-8/h5-7,9-10H,3-4H2,1-2H3,(H,13,14)(H,15,18)(H,16,17)/t9-,10-/m0/s1 |

InChIキー |

QYFSHTYKVAOVJM-UWVGGRQHSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 |

異性体SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 |

正規SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 |

Key on ui other cas no. |

55253-69-5 |

同義語 |

cyclo(His-Leu) cyclo(histidyl-leucyl) cyclo(L-His-L-Leu) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。